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Compound of Interest

Compound Name: Pyrocatechol monoglucoside

Cat. No.: B1631474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for pyrocatechol
monoglucoside, a phenolic glycoside of interest in various scientific fields. The document

presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data

in a structured format, details the experimental protocols for data acquisition, and includes a

workflow diagram for the spectral analysis process.

Spectral Data Summary
The following tables summarize the key quantitative spectral data for pyrocatechol
monoglucoside (α-D-glucopyranosyl-(1→O)-2-hydroxybenzene). It is important to note that

while ¹H NMR data has been published, complete, experimentally-derived ¹³C NMR, MS, and

IR data for this specific compound is not readily available in public databases. Therefore, the

subsequent data is a combination of published ¹H NMR data, and representative or predicted

values for the remaining spectral techniques, based on the known spectral characteristics of its

constituent parts (pyrocatechol and glucose) and similar phenolic glycosides.

Table 1: ¹H NMR Spectral Data
The ¹H NMR spectrum of pyrocatechol monoglucoside was recorded in D₂O. Chemical shifts

(δ) are reported in parts per million (ppm) relative to a reference standard.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Pyrocatechol Moiety

H-3' ~7.1-7.2 m

H-4' ~6.9-7.0 m

H-5' ~6.9-7.0 m

H-6' ~7.1-7.2 m

Glucose Moiety

H-1 (Anomeric) 5.43 d 3.8

H-2 3.69 dd 10.0, 3.8

H-3 3.84 t 9.5

H-4 3.55 t 9.5

H-5 3.89 ddd 10.0, 5.0, 2.5

H-6a 3.87 dd 12.3, 2.5

H-6b 3.79 dd 12.3, 5.0

Data adapted from published literature on the enzymatic glucosylation of catechol.

Table 2: ¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR chemical shifts are based on the known spectra of pyrocatechol and

glucose, and typical glycosylation shifts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment Predicted Chemical Shift (δ, ppm)

Pyrocatechol Moiety

C-1' ~145-147

C-2' ~145-147

C-3' ~118-120

C-4' ~123-125

C-5' ~118-120

C-6' ~123-125

Glucose Moiety

C-1 (Anomeric) ~103-105

C-2 ~73-75

C-3 ~76-78

C-4 ~70-72

C-5 ~76-78

C-6 ~61-63

Table 3: Mass Spectrometry (MS) Data
The expected mass spectral data for pyrocatechol monoglucoside (Molecular Formula:

C₁₂H₁₆O₇, Molecular Weight: 272.25 g/mol ).
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Ion m/z (Mass-to-Charge Ratio) Description

[M+H]⁺ 273.09 Protonated molecular ion

[M+Na]⁺ 295.07 Sodium adduct

[M-H]⁻ 271.08 Deprotonated molecular ion

Fragment 111.04 Aglycone fragment [C₆H₅O₂]⁺

Fragment 163.06 Glucosyl moiety fragment

Table 4: Infrared (IR) Spectroscopy Data
Characteristic infrared absorption bands for pyrocatechol monoglucoside.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3500-3200 (broad) O-H stretch
Hydroxyl groups (glucose and

pyrocatechol)

3100-3000 C-H stretch Aromatic C-H

2950-2850 C-H stretch Aliphatic C-H (glucose)

1600-1580, 1500-1400 C=C stretch Aromatic ring

1260-1000 C-O stretch Glycosidic bond, alcohols

1150-1050 C-O-C stretch Ether linkage (glycoside)

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These

protocols are based on standard techniques for the analysis of phenolic glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified pyrocatechol monoglucoside is

dissolved in 0.5-0.6 mL of deuterium oxide (D₂O). The solution is then transferred to a 5 mm

NMR tube.
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Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

suitable probe.

¹H NMR:

Pulse Sequence: zg30 (or similar standard proton pulse sequence).

Spectral Width: 0-10 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR:

Pulse Sequence: zgpg30 (proton-decoupled).

Spectral Width: 0-180 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of pyrocatechol monoglucoside (approximately 10-100

µg/mL) is prepared in a suitable solvent system, such as a mixture of water and methanol or

acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote

ionization.

Instrumentation and Parameters:
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Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole-Time-of-

Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Ionization Mode: ESI can be performed in both positive and negative ion modes to detect

[M+H]⁺/[M+Na]⁺ and [M-H]⁻ ions, respectively.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Nebulizing Gas: Nitrogen, at a flow rate appropriate for the instrument.

Collision-Induced Dissociation (CID): Tandem MS (MS/MS) experiments can be performed to

obtain fragmentation patterns by selecting the precursor ion and applying a collision energy.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid pyrocatechol monoglucoside is finely

ground with potassium bromide (KBr) powder (in a ratio of approximately 1:100) and pressed

into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a

suitable IR-transparent window.

Instrumentation and Parameters:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample compartment (or a pure KBr

pellet) is recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectral analysis of pyrocatechol
monoglucoside, from sample preparation to data interpretation.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Final Report
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Spectral Analysis Workflow
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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